
N-(3-Bromo-2-fluorophenyl)-1-methyltriazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-2-fluorophenyl)-1-methyltriazole-4-carboxamide, also known as BFT, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BFT belongs to the class of triazole-containing compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-2-fluorophenyl)-1-methyltriazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to inhibit the activation of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has also been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix and are involved in tissue remodeling and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Bromo-2-fluorophenyl)-1-methyltriazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has also been shown to have low toxicity in vitro and in vivo, making it a safe compound for further study.
However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Another limitation is that this compound has low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N-(3-Bromo-2-fluorophenyl)-1-methyltriazole-4-carboxamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its anti-tumor effects and its potential as an adjuvant therapy for cancer treatment.
Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents based on this compound. In addition, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosing and administration in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory and anti-tumor effects make it a promising compound for further study. The synthesis method is relatively simple and efficient, and this compound has low toxicity in vitro and in vivo. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of N-(3-Bromo-2-fluorophenyl)-1-methyltriazole-4-carboxamide involves the reaction of 3-bromo-2-fluoroaniline with methyl isocyanate and triethylamine in the presence of acetic acid as a solvent. The resulting product is then purified by column chromatography to obtain this compound in high yields. The synthesis process is relatively simple and efficient, making this compound a promising compound for further research.
Applications De Recherche Scientifique
N-(3-Bromo-2-fluorophenyl)-1-methyltriazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent. One of the main areas of research has been its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes that play a crucial role in the inflammatory response.
Another area of research has been the anti-tumor effects of this compound. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
N-(3-bromo-2-fluorophenyl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN4O/c1-16-5-8(14-15-16)10(17)13-7-4-2-3-6(11)9(7)12/h2-5H,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDCRWISAMKAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=C(C(=CC=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


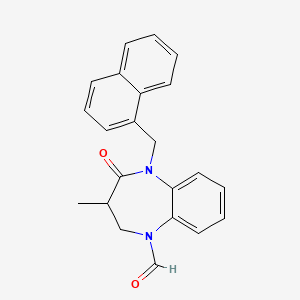
![3-(3-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2747791.png)
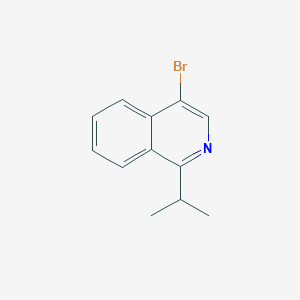
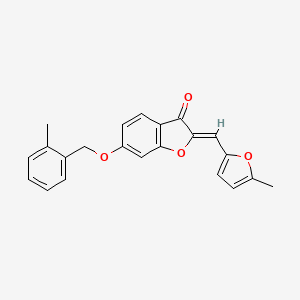

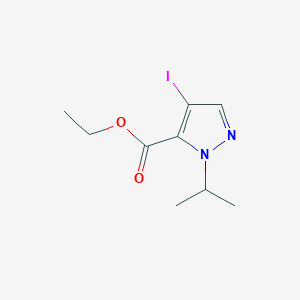

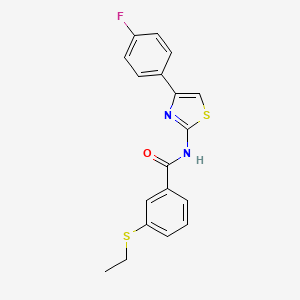
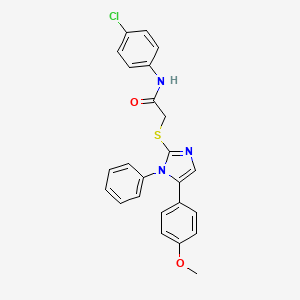
![benzyl 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetate](/img/structure/B2747800.png)
![Ethyl 4-[(4-chloro-2-methoxy-5-methylphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B2747802.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2747807.png)